N-phenyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that incorporates both thiazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of 2-acetylbenzimidazole with thiourea in the presence of ethyl alcohol and iodine . This reaction forms the thiazole ring, which is then coupled with a phenyl group through various intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield . These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and benzodiazole rings can bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Benzimidazole Derivatives: These compounds contain the benzimidazole moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is unique due to its combined thiazole and benzodiazole structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities . This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-phenyl-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H14N4OS/c23-17(20-13-6-2-1-3-7-13)11-22-15-9-5-4-8-14(15)21-18(22)16-10-19-12-24-16/h1-10,12H,11H2,(H,20,23) |
InChI Key |
ZAQYCZUFJPFQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4 |
Origin of Product |
United States |
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